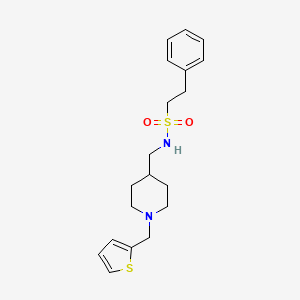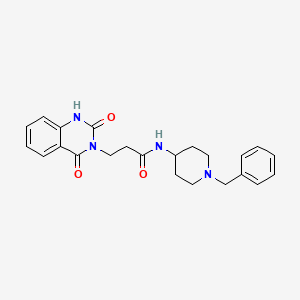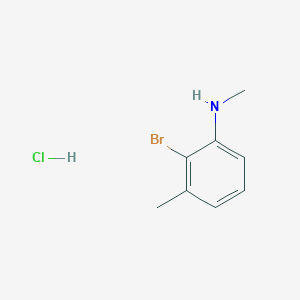
2-Bromo-N,3-dimethylaniline;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-N,3-dimethylaniline hydrochloride is a chemical compound with the molecular weight of 236.54 .
Synthesis Analysis
The synthesis of 2-Bromo-N,3-dimethylaniline hydrochloride involves several steps. It may be used in the synthesis of bis[(2-dimethylamino)phenyl]amine via a multi-step reaction procedure .Molecular Structure Analysis
The InChI code for 2-Bromo-N,3-dimethylaniline hydrochloride is 1S/C8H10BrN.ClH/c1-6-4-3-5-7 (10-2)8 (6)9;/h3-5,10H,1-2H3;1H . The molecular formula is C8H10BrN .Chemical Reactions Analysis
2-Bromo-N,3-dimethylaniline hydrochloride is involved in various chemical reactions. For instance, it can be used to prepare 3-fluoro-N,N-dimethylaniline . It may also be used in the synthesis of bis[(2-dimethylamino)phenyl]amine via a multi-step reaction procedure .Physical And Chemical Properties Analysis
2-Bromo-N,3-dimethylaniline hydrochloride is a powder that is stored at room temperature . More detailed physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen
Electrochemical Oxidation
- Arias, Brillas, and Costa (1990) studied the electrochemical oxidation of substituted p-bromoanilines, including compounds similar to 2-Bromo-N,3-dimethylaniline; hydrochloride. They explored the oxidation processes and final products, providing insights into the electrochemical behavior of these compounds (Arias, Brillas, & Costa, 1990).
In Vivo Metabolism Studies
- Kanamori et al. (2002) investigated the in vivo metabolism of a related compound, 4-bromo-2,5-dimethoxyphenethylamine (2C-B), in rats. This study is significant for understanding the metabolic pathways and derivatives of similar brominated compounds (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).
Synthesis and Characterization
- Vaid et al. (2014) described the synthesis of methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate starting from 2,4-dimethylaniline. This demonstrates the utility of dimethylaniline derivatives in the synthesis of complex organic compounds (Vaid, Boini, Alt, Spitler, Hadden, Frank, & Moher, 2014).
HPLC Analysis
- A method using High-Performance Liquid Chromatography (HPLC) for determining 6-bromo-2,4-dimethylaniline hydrochloride in diazo-reaction was proposed by Xing (2010), showcasing the compound's relevance in analytical chemistry (Xing, 2010).
Bromination Kinetics
- Bell and Maria (1969) measured the rates of bromination of various aromatic amines, including 4-bromo-N-dimethylaniline, highlighting the kinetics of reactions involving brominated anilines (Bell & Maria, 1969).
Safety and Hazards
This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .
Eigenschaften
IUPAC Name |
2-bromo-N,3-dimethylaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN.ClH/c1-6-4-3-5-7(10-2)8(6)9;/h3-5,10H,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZXKCGBZHWSTTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-bromo-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]-2-furamide](/img/structure/B2841692.png)

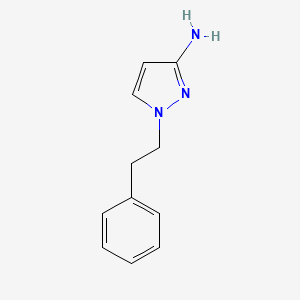
![{[(Allylamino)(imino)methyl]thio}acetic acid](/img/structure/B2841697.png)
![2-([1,1'-biphenyl]-4-yl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2841698.png)
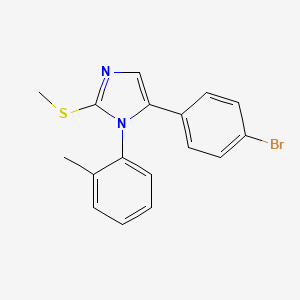
![(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 6-chloropyridine-3-carboxylate](/img/structure/B2841702.png)

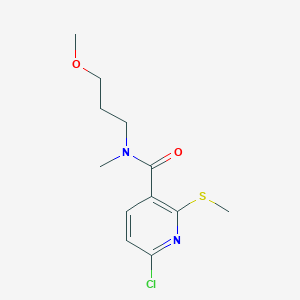
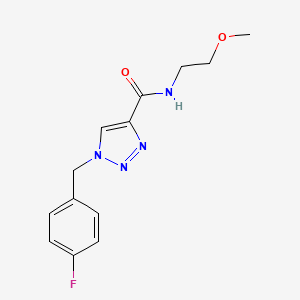
![3-[2-(Benzyloxy)ethoxy]-5-fluorophenylboronic acid pinacol ester](/img/structure/B2841709.png)
